3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one
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Overview
Description
3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and coumarin. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 8-hydroxycoumarin under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzimidazole and coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(1H-1,3-benzodiazol-2-yl)-8-oxo-2H-chromen-2-one.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole and coumarin derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The biological activity of 3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-2-yl)phenol
- 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol
- 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
Uniqueness
3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one is unique due to the combination of benzimidazole and coumarin structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-13-7-3-4-9-8-10(16(20)21-14(9)13)15-17-11-5-1-2-6-12(11)18-15/h1-8,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQWNXKLHDLZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678912 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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